

Early studies on zinc and ATP interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZnATP

Cat. No.: B1233804

[Get Quote](#)

An In-depth Technical Guide to Early Studies on Zinc and ATP Interactions

Introduction

Adenosine triphosphate (ATP) is a ubiquitous molecule central to cellular energy metabolism, acting as the primary energy currency.[1] Beyond this role, extracellular ATP also functions as a crucial signaling molecule by activating purinergic receptors, particularly the P2X family of ligand-gated ion channels. Zinc (Zn^{2+}), an essential trace element, is a critical cofactor for a vast number of enzymes and structural proteins.[2][3] Early research unveiled a complex and significant interplay between zinc and ATP, revealing that zinc ions can potently modulate ATP-mediated signaling and enzymatic processes. This guide provides a technical overview of the foundational studies that characterized these interactions, focusing on the quantitative data, experimental methodologies, and proposed mechanisms of action that continue to inform contemporary research and drug development.

Quantitative Analysis of Zinc's Influence on ATP-Gated Channels

Early electrophysiological studies were pivotal in quantifying the modulatory effects of zinc on ATP-activated currents, primarily through P2X receptors. These investigations revealed that zinc's impact is often concentration-dependent and can be either inhibitory or potentiating depending on the specific receptor subtype and experimental conditions.

Table 1: Inhibitory and Modulatory Effects of Zinc on ATP-Activated Currents

System	ATP Concentration	Zinc Effect	Key Parameter	Value	Reference
Bullfrog Dorsal Root Ganglion Neurons	2.5 μ M	Inhibition	IC ₅₀ of Zn ²⁺	61 \pm 9.8 μ M	[4]
Bullfrog Dorsal Root Ganglion Neurons (adjusted for chelation)	2.5 μ M	Inhibition	IC ₅₀ of Zn ²⁺	86 \pm 18 μ M	[4]
Bullfrog Dorsal Root Ganglion Neurons	Variable	Inhibition (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (Control)	2.5 \pm 0.5 μ M	[4]
Bullfrog Dorsal Root Ganglion Neurons	Variable	Inhibition (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (with 100 μ M Zn ²⁺)	5.5 \pm 0.4 μ M	[4]
Rat Tuberomammillary Neurons	10–30 μ M	Biphasic (Potentiation/Inhibition)	Potentiation Range	3–100 μ M Zn ²⁺	[5]
Rat Tuberomammillary Neurons	300 μ M	Inhibition	-	Predominant Inhibition	[5]
Rat Tuberomammillary Neurons	Variable	Potentiation (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (with 5 μ M Zn ²⁺)	15 \pm 0.5 μ M	[5]
Rat Tuberomammillary Neurons	Variable	Potentiation (Shift in ATP EC ₅₀)	EC ₅₀ for ATP (with 50 μ M Zn ²⁺)	4.8 \pm 0.4 μ M	[5]

Rat Tuberomamillary Neurons	Variable	Noncompetitive Inhibition	Maximal Response Reduction (with 1 mM Zn ²⁺)	58%	[5]
P2X3 Receptors	Variable	Potentiation	EC ₅₀ of Zn ²⁺	10.9 μM	[6]
P2X4 Receptors	Variable	Potentiation	EC ₅₀ of Zn ²⁺	2.4 μM	[6]
H ⁺ Channels (Helix neurons)	-	Inhibition	K _d of Zn ²⁺	16 μM	[6]
HV1 Channels (HEK293 cells)	-	Inhibition	IC ₅₀ of Zn ²⁺	~2 μM	[6]

Table 2: Binding Constants for Divalent Cation-ATP Complexes

The interaction between zinc and ATP is not limited to protein modulation; they form a direct chemical complex. Understanding the stability of this complex is crucial for interpreting experimental results, as complexation reduces the concentration of free ions.[\[5\]](#)

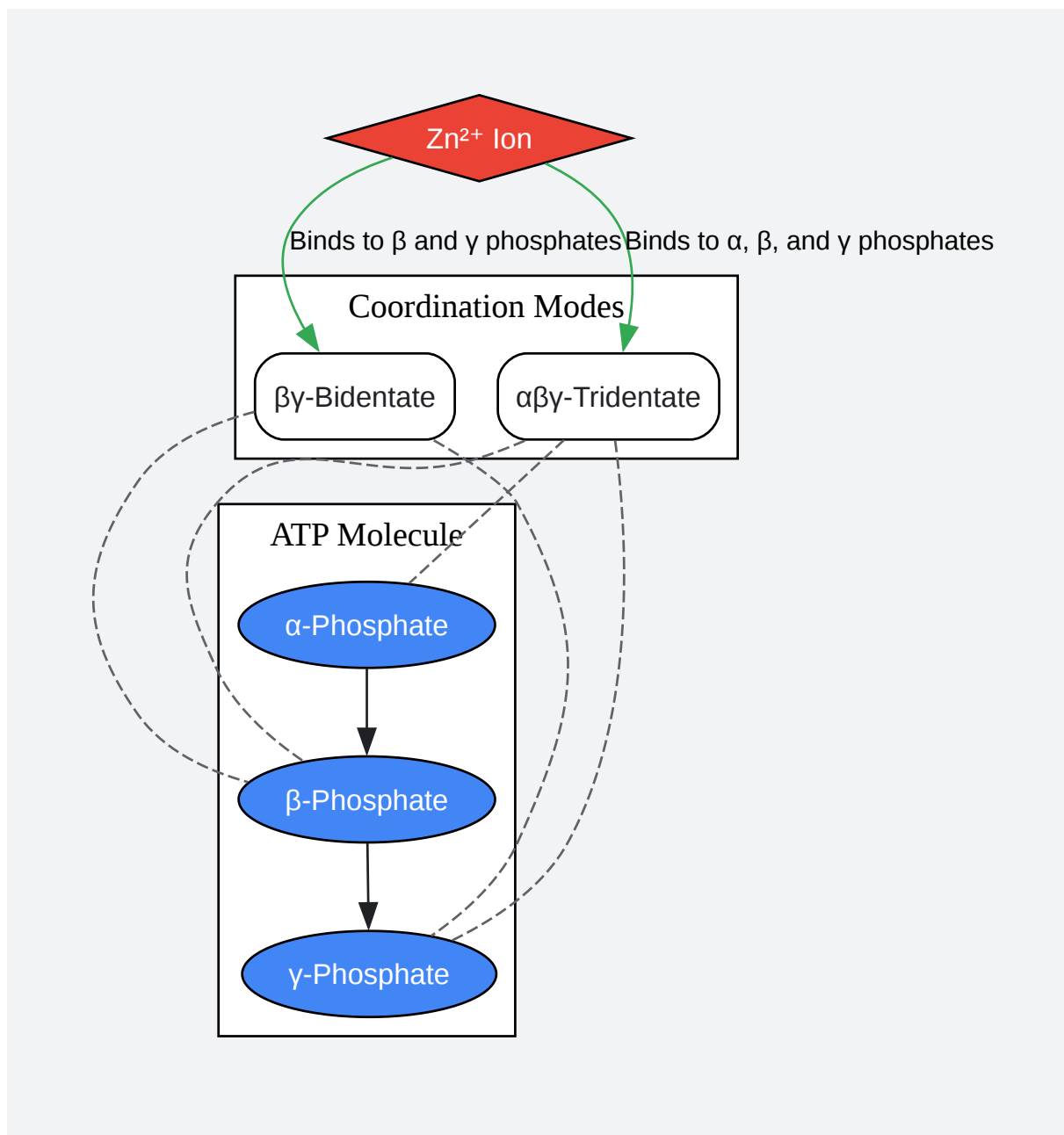
Cation	pK (log K)	Reference
Ca ²⁺	3.91	[5]
Mg ²⁺	4.29	[5]
Zn ²⁺	5.16	[5]

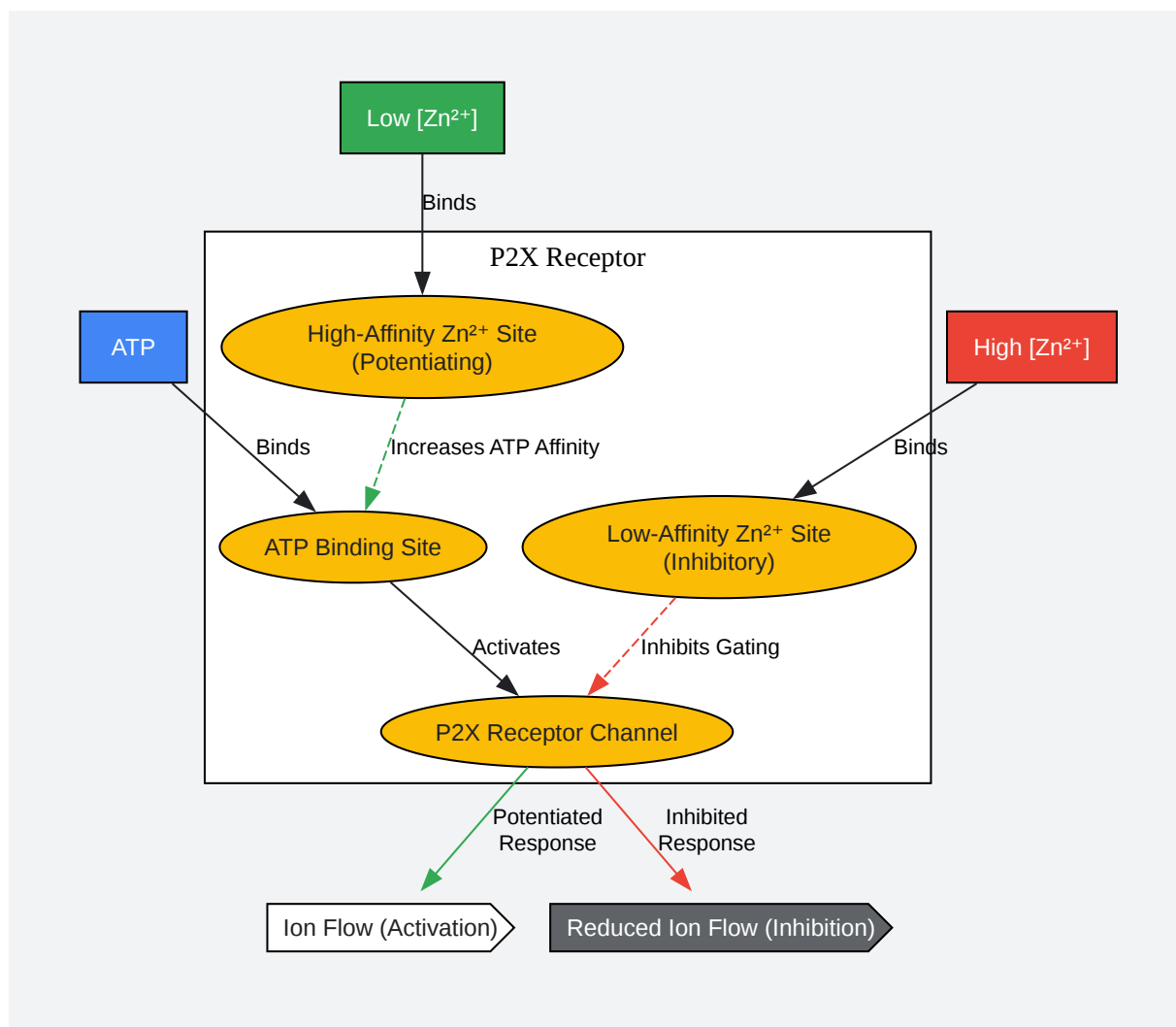
Mechanisms of Interaction

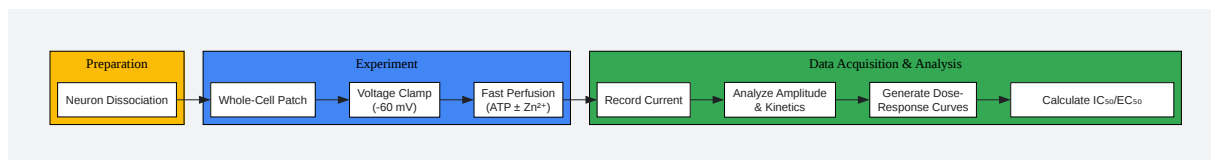
Foundational studies suggest that zinc modulates ATP-dependent processes through several mechanisms, including direct interaction with ATP, allosteric modulation of protein targets, and competitive or noncompetitive inhibition.

Direct Chelation of ATP by Zinc

Zinc ions can directly bind to the phosphate groups of the ATP molecule. Spectroscopic and simulation studies have identified preferential coordination modes for this interaction.^[7] This chelation is a critical factor in experimental design, as it reduces the effective concentration of both free ATP and free zinc available to interact with target proteins.^[5]







[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. uh.edu [uh.edu]
- 3. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ATP-activated current by zinc in dorsal root ganglion neurones of bullfrog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ATP-induced currents by zinc in acutely isolated hypothalamic neurons of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zinc as Allosteric Ion Channel Modulator: Ionotropic Receptors as Metalloproteins [mdpi.com]
- 7. Structure and Dynamics of ATP and the ATP–Zn²⁺ Complex in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Early studies on zinc and ATP interactions]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1233804#early-studies-on-zinc-and-atp-interactions\]](https://www.benchchem.com/product/b1233804#early-studies-on-zinc-and-atp-interactions)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com